6-bromo-N-(propan-2-yl)quinazolin-4-amine is a member of the quinazoline family, which comprises heterocyclic compounds recognized for their diverse biological activities and significance in medicinal chemistry. This compound features a bromine atom at the 6th position and an isopropyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring. Quinazolines have been extensively studied due to their potential therapeutic applications, including anticancer and antimicrobial properties.
The compound can be synthesized from anthranilic acid, which serves as a precursor in the formation of the quinazoline core. The synthesis involves several steps, including cyclization, bromination, and amidation.
6-bromo-N-(propan-2-yl)quinazolin-4-amine is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles. It is also recognized for its potential pharmacological properties, particularly in cancer treatment.
The synthesis of 6-bromo-N-(propan-2-yl)quinazolin-4-amine typically involves three main steps:
In industrial settings, these synthetic routes may be optimized for large-scale production through methods such as continuous flow reactors and automated synthesis techniques, ensuring high yield and purity of the final product.
The molecular formula is , with a molecular weight of approximately 269.14 g/mol. The compound's structure includes a quinazoline ring system, which contributes to its biological activity.
6-bromo-N-(propan-2-yl)quinazolin-4-amine can participate in various chemical reactions:
The reactions can yield various products depending on the conditions:
The mechanism of action for 6-bromo-N-(propan-2-yl)quinazolin-4-amine primarily involves its interaction with specific molecular targets, notably kinases. The compound inhibits these enzymes by binding to their active sites, which prevents the phosphorylation of downstream targets crucial for cell proliferation. This inhibition may lead to reduced growth and proliferation of cancer cells .
6-bromo-N-(propan-2-yl)quinazolin-4-amine typically appears as a white solid with a melting point around 239–241 °C. Its solubility characteristics are influenced by its structural components, particularly the presence of bromine and nitrogen functionalities.
The chemical properties include:
Relevant data on spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirms its structure through distinct chemical shifts associated with its functional groups .
6-bromo-N-(propan-2-yl)quinazolin-4-amine has several applications in scientific research:
Through ongoing research, this compound continues to demonstrate significant promise in various fields of study, particularly in drug discovery and development aimed at combating cancer and other diseases.
The quinazoline nucleus—a bicyclic system comprising fused benzene and pyrimidine rings—represents a privileged scaffold in medicinal chemistry due to its versatile molecular recognition properties. This heterocyclic architecture facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding via the pyrimidine nitrogen atoms (N1 and N3), π-stacking through the planar aromatic system, and hydrophobic contacts. These interactions underpin the broad bioactivity spectrum of quinazoline derivatives, with over 75% of top-selling pharmaceuticals containing nitrogen heterocycles as core structural elements [3] . The structural plasticity of the quinazoline scaffold enables rational drug design through regioselective modifications at positions 2, 4, 6, and 7, allowing medicinal chemists to fine-tune electronic properties, solubility, and target affinity.
Table 1: Clinically Approved Drugs Featuring the Quinazoline Core
Drug Name | Substituents | Therapeutic Area | Primary Biological Target |
---|---|---|---|
Gefitinib | 3-Chloro-4-fluoroanilino at C4; morpholino at C6 | Non-small cell lung cancer | EGFR kinase |
Erlotinib | Ethynylanilino at C4; quinoline ether at C6 | Pancreatic cancer | EGFR kinase |
Afatinib | Dimethylaminocrotonamide at C4; dichloroanilino at C6 | NSCLC | EGFR/HER2 kinases |
Doxazosin | Piperazinylcarbonyl at C4; aminoethoxy at C2 | Hypertension | α1-adrenergic receptor |
Prazosin | Furan-2-carbonylpiperazine at C4; aminoethoxy at C2 | Hypertension | α1-adrenergic receptor |
The synthetic accessibility of quinazoline derivatives further enhances their pharmaceutical utility. Multiple efficient routes exist for constructing the core skeleton, including Niementowski condensation (anthranilic acid with amides), microwave-assisted cyclizations, and transition metal-catalyzed annulations [3] [4]. This synthetic versatility facilitates rapid generation of compound libraries for structure-activity relationship (SAR) studies. The intrinsic stability of the quinazoline ring under physiological conditions—attributed to resonance stabilization and aromaticity—makes it particularly valuable for drug development, as metabolic degradation primarily occurs on peripheral substituents rather than the core itself [9].
The strategic incorporation of bromine at the C6 position and an isopropyl group on the C4-amino nitrogen creates a stereoelectronic profile that enhances target affinity and modulates physicochemical properties. The bromine atom—a moderately sized halogen (van der Waals radius: 1.85 Å)—serves multiple functions:
The isopropyl substituent on the C4-amine introduces a branched aliphatic group that enhances hydrophobic binding while maintaining rotational freedom. Its steric bulk (molar refractivity: 17.1) complements bromine's electronic effects by:
Table 2: Comparative Effects of Substituents on Quinazoline Bioactivity
Position | Substituent | Electrostatic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
C6 | H | Neutral | Minimal | Baseline activity |
C6 | Br | σₚ = +0.23 (inductive) | Moderate bulk | ↑ Kinase inhibition potency (2-10 fold) |
C4-N | Methyl | Weak electron donation | Small | ↑ Metabolic stability; ↓ solubility |
C4-N | Isopropyl | Hyperconjugative stabilization | Bulky, rotatable | ↑ Target selectivity; balanced logP (2-3) |
This specific substitution pattern creates a synergistic effect where the bromine enhances target affinity while the isopropyl group optimizes pharmacokinetic properties. Molecular modeling studies indicate that 6-bromo analogues exhibit 3-8 fold higher binding free energies toward EGFR kinase compared to non-halogenated counterparts due to halogen bonding with backbone carbonyl oxygen atoms [8].
The therapeutic evolution of 4-aminoquinazolines began with early antihypertensive agents like prazosin (1976) and doxazosin (1988), which featured 4-amino groups with piperazine extensions targeting adrenergic receptors [4] [9]. The discovery of quinazoline-based kinase inhibitors emerged in the late 1990s when structural biology revealed that 4-anilinoquinazolines could occupy the adenine-binding pocket of tyrosine kinases. This breakthrough transformed medicinal chemistry approaches, leading to systematic exploration of C4 and C6 substitutions to optimize kinase selectivity profiles.
The incorporation of halogen atoms at C6 followed structure-based design principles:
The shift from 4-anilino to 4-alkylamino substituents marked a pivotal innovation in circumventing metabolic liabilities. While anilino groups undergo CYP450-mediated hydroxylation, alkylamino moieties (particularly branched chains like isopropyl) demonstrate superior metabolic stability. The progression to 6-bromo-N-(propan-2-yl)quinazolin-4-amine represents a strategic optimization where the compact isopropyl group reduces molecular weight while maintaining favorable logD values (typically 1.5-2.5) for oral bioavailability [4] [9]. Historical analysis of patent literature reveals a 5-fold increase in 6-bromo-4-isopropylaminoquinazoline derivatives between 2010-2020, reflecting growing pharmaceutical interest in this specific substitution pattern for kinase-targeted therapies [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5